

5-Bromo-2-phenyloxazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromo-2-phenyloxazole**

Cat. No.: **B1271533**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Ref: **5-Bromo-2-phenyloxazole** CAS No: 92629-11-3 Molecular Formula: C₉H₆BrNO

Molecular Weight: 224.06 g/mol

Abstract

5-Bromo-2-phenyloxazole is a halogenated heterocyclic compound featuring a core oxazole ring substituted with a phenyl group at the 2-position and a bromine atom at the 5-position. This strategic arrangement of functional groups makes it a valuable and versatile building block in medicinal chemistry and materials science. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of diverse molecular fragments. The phenyl-oxazole scaffold itself is a recognized pharmacophore present in numerous biologically active molecules. This technical guide provides a detailed overview of the known chemical and physical properties of **5-Bromo-2-phenyloxazole**, outlines a probable synthetic route, discusses its reactivity, and explores its potential applications in drug discovery, particularly as a key intermediate in the synthesis of kinase inhibitors.

Chemical and Physical Properties

While extensive experimental data for **5-Bromo-2-phenyloxazole** is not readily available in the public domain, its properties can be reliably predicted and inferred from data on closely related compounds. It is known to be a solid at room temperature and is expected to have low

solubility in water but good solubility in common organic solvents such as dichloromethane, chloroform, and methanol.[\[1\]](#)

Property	Value	Source
IUPAC Name	5-bromo-2-phenyl-1,3-oxazole	[2]
CAS Number	92629-11-3	[1] [2]
Molecular Formula	C ₉ H ₆ BrNO	[1] [2]
Molecular Weight	224.06 g/mol	[2]
Physical Form	Solid	[2]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Very slightly soluble in water (0.11 g/L at 25°C, predicted)	[1]
pKa	2.2 (predicted)	[1]
Storage Temperature	Refrigerator	[2]

Spectroscopic Data

Detailed experimental spectra for **5-Bromo-2-phenyloxazole** are not widely published. The following data is based on typical spectral regions for similar compounds and predictive models.

¹H NMR Spectroscopy

The proton NMR spectrum of **5-Bromo-2-phenyloxazole** is expected to show signals corresponding to the protons on the phenyl and oxazole rings. The single proton on the oxazole ring would likely appear as a singlet, while the phenyl protons would exhibit multiplets in the aromatic region.

¹³C NMR Spectroscopy

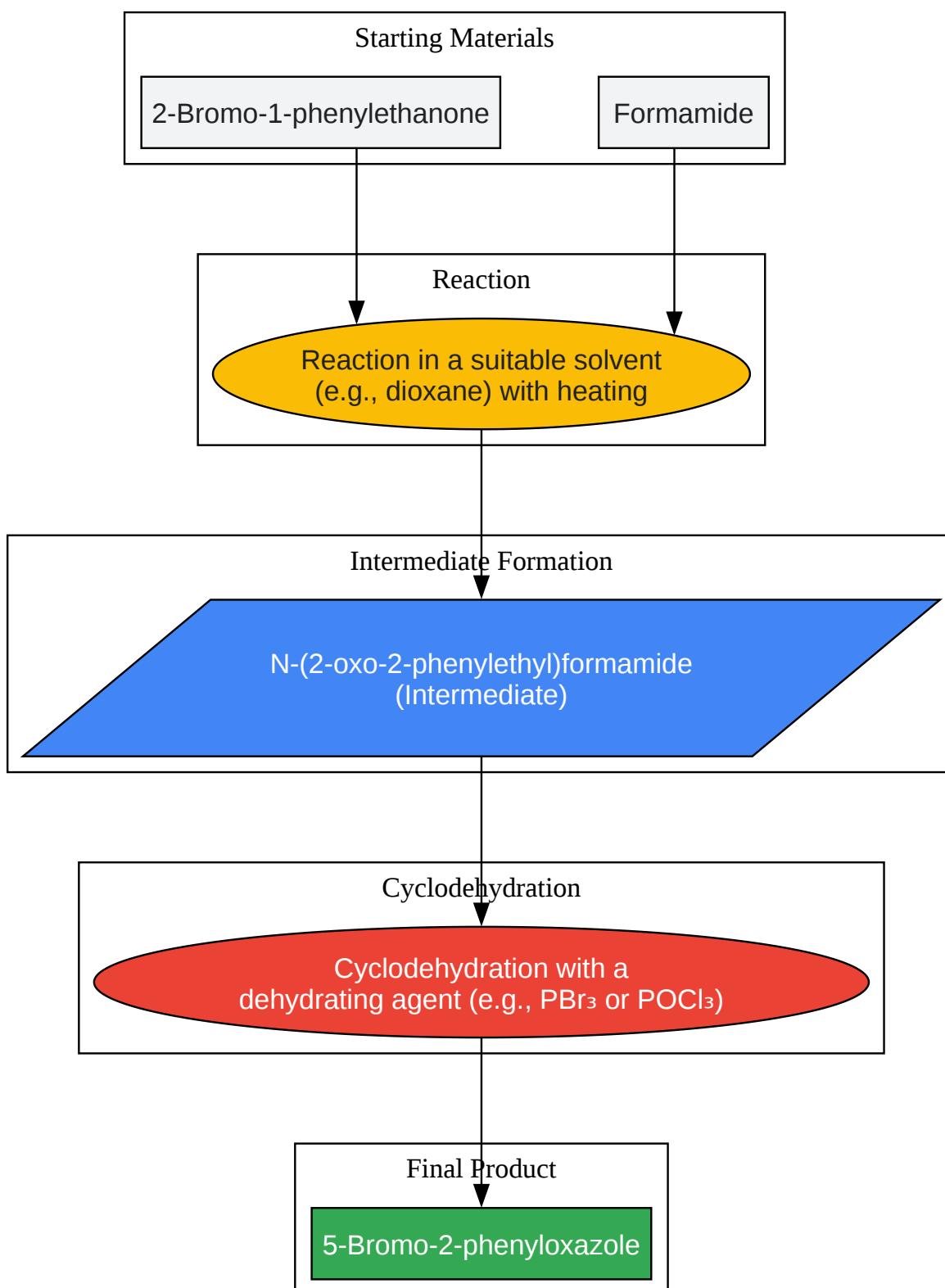
The carbon NMR spectrum will display signals for the nine carbon atoms. The carbon atom attached to the bromine (C5) will be significantly influenced by the halogen's electronegativity and isotopic effects. The carbons of the phenyl ring and the other two carbons of the oxazole ring will resonate in their characteristic regions.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the C=N and C=C stretching vibrations of the oxazole and phenyl rings, typically in the 1500-1650 cm^{-1} region. C-H stretching vibrations of the aromatic rings will appear around 3000-3100 cm^{-1} . The C-Br stretching frequency will be observed in the lower frequency region of the spectrum.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M^+) and a characteristic $\text{M}+2$ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve cleavage of the oxazole ring and loss of fragments from the phenyl ring.

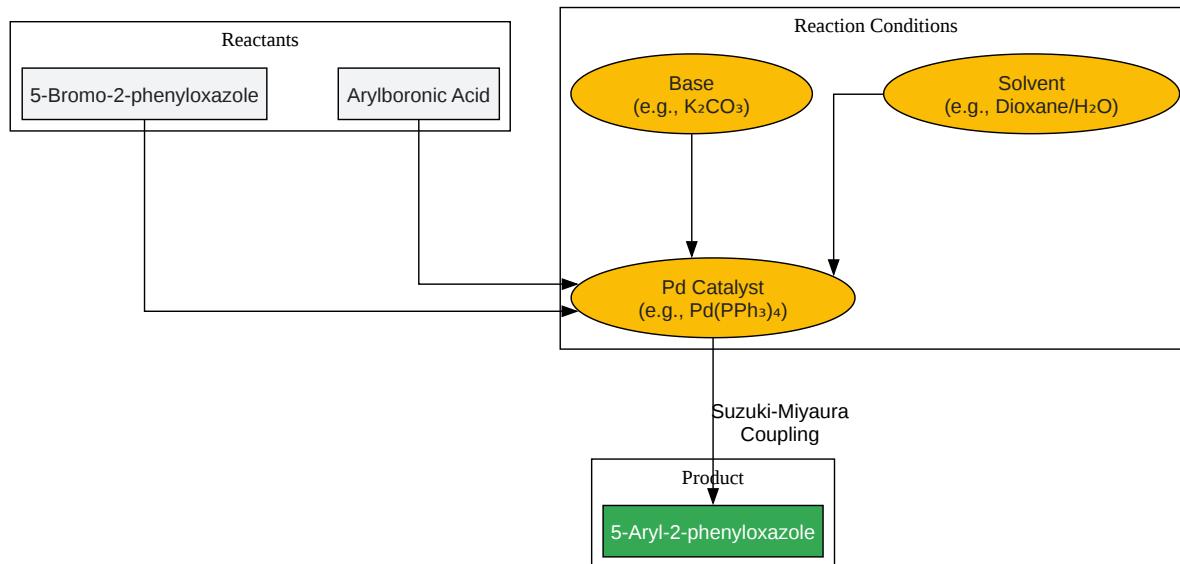

Synthesis and Reactivity

Synthesis of 5-Bromo-2-phenyloxazole

A common and effective method for the synthesis of oxazoles is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone.^{[3][4]} For **5-Bromo-2-phenyloxazole**, a plausible synthetic route starts from the commercially available 2-bromo-1-phenylethanone (also known as phenacyl bromide).

Experimental Protocol: Robinson-Gabriel Synthesis (Proposed)

- Acylation of the amino group: 2-Amino-1-phenylethanone (or its protected equivalent) would be acylated. However, a more direct approach starts with 2-bromo-1-phenylethanone.
- Reaction with an amide: A more probable direct synthesis involves the reaction of 2-bromo-1-phenylethanone with formamide. This reaction, a variation of the Hantzsch oxazole synthesis, would proceed via initial N-alkylation of formamide followed by cyclization and dehydration.


[Click to download full resolution via product page](#)**Proposed synthesis of 5-Bromo-2-phenyloxazole.**

Reactivity and Use in Cross-Coupling Reactions

The bromine atom at the 5-position of the oxazole ring is a key feature for its utility in organic synthesis, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for forming carbon-carbon bonds.

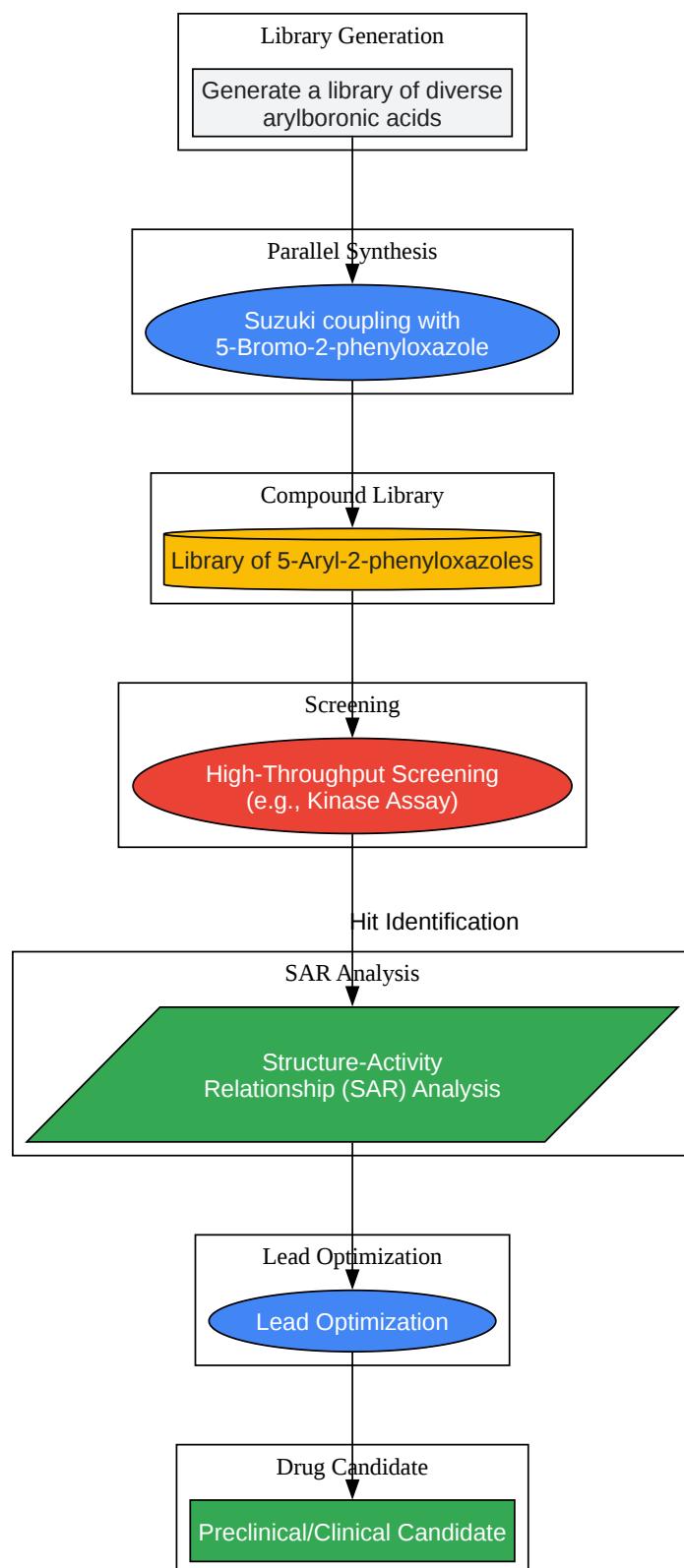
Experimental Protocol: Suzuki-Miyaura Coupling (General)

- Reaction Setup: To a flame-dried Schlenk flask, add **5-Bromo-2-phenyloxazole** (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.02-0.05 equiv.), and a base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0-3.0 equiv.).
- Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
- Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C.
- Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
- Purification: Dry the organic layer over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

[Click to download full resolution via product page](#)

Suzuki-Miyaura coupling of **5-Bromo-2-phenyloxazole**.

Applications in Drug Discovery


The 2-phenyl-oxazole motif is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. **5-Bromo-2-phenyloxazole** serves as a key starting material or intermediate for the synthesis of these complex molecules, particularly in the development of kinase inhibitors.

Role as a Key Intermediate for Kinase Inhibitors

Protein kinases are a major class of drug targets, especially in oncology. The development of small molecule kinase inhibitors often involves the exploration of structure-activity relationships (SAR) by systematically modifying a core scaffold. **5-Bromo-2-phenyloxazole** is an ideal starting point for such studies. The phenyl-oxazole core can act as a hinge-binding motif, interacting with the ATP-binding site of the kinase, while the 5-position, via the bromine, allows for the introduction of various substituents to explore the solvent-exposed regions of the active site, thereby tuning potency and selectivity.

Workflow in Fragment-Based Drug Discovery

5-Bromo-2-phenyloxazole can be utilized in a fragment-based drug discovery (FBDD) workflow. In this approach, small molecular fragments are screened for weak binding to the target protein. Hits are then optimized and grown into more potent lead compounds. The bromo-phenyloxazole core can be considered a "lead-like" fragment that can be further elaborated.

[Click to download full resolution via product page](#)

Workflow for drug discovery using **5-Bromo-2-phenyloxazole**.

Safety Information

5-Bromo-2-phenyloxazole is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[\[2\]](#)
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[\[2\]](#)

Conclusion

5-Bromo-2-phenyloxazole is a valuable heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its straightforward, albeit not widely documented, synthesis and the reactivity of its bromine atom make it an attractive starting material for the creation of diverse molecular libraries. The phenyl-oxazole core is a well-established pharmacophore, and its incorporation into drug discovery programs, particularly in the field of kinase inhibitors, is a promising strategy for the development of new therapeutic agents. Further elucidation of its physical and spectroscopic properties, along with the development of optimized synthetic protocols, will undoubtedly enhance its utility for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]
- 3. A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1 δ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragment Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- To cite this document: BenchChem. [5-Bromo-2-phenyloxazole: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1271533#5-bromo-2-phenyloxazole-chemical-properties-and-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com